molecular formula C8H17N B8722171 2-Methylhept-6-en-2-amine

2-Methylhept-6-en-2-amine

Cat. No.: B8722171
M. Wt: 127.23 g/mol
InChI Key: YSJFOFYMLACWSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylhept-6-en-2-amine is a branched aliphatic amine with a tertiary amine group at position 2 and a double bond at position 6 of the heptene chain. Its molecular formula is C₈H₁₅N, and it features a methyl group attached to the same carbon as the amine (C2), creating a sterically hindered tertiary amine structure. The presence of the double bond at C6 introduces unsaturation, influencing its chemical reactivity and physical properties. Applications may include use as intermediates in pharmaceuticals, agrochemicals, or polymer chemistry due to its reactive amine and alkene functionalities .

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

2-methylhept-6-en-2-amine

InChI

InChI=1S/C8H17N/c1-4-5-6-7-8(2,3)9/h4H,1,5-7,9H2,2-3H3

InChI Key

YSJFOFYMLACWSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCC=C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

N,6-Dimethylhept-6-en-2-amine

  • Structure : Similar to the target compound but features an additional methyl group on the nitrogen atom (N-methyl) and a methyl group at position 6. The molecular formula is C₉H₁₇N .
  • Properties : The N-methyl group reduces basicity and nucleophilicity compared to 2-Methylhept-6-en-2-amine. The double bond at C6 allows for similar reactivity in addition reactions (e.g., hydrogenation), but steric effects from the C6 methyl group may alter regioselectivity.
  • Applications : Likely used in specialized organic syntheses where moderated amine reactivity is required .

6-Methylheptan-2-amine

  • Structure : A saturated analog with a methyl group at position 6 and a primary amine at position 2. Molecular formula: C₈H₁₉N ; molar mass: 129.24 g/mol .
  • Properties : The absence of a double bond increases boiling point and stability compared to this compound. As a primary amine, it exhibits higher water solubility and basicity due to better solvation and minimal steric hindrance.
  • Applications : Suitable for reactions requiring a reactive primary amine, such as amide coupling or Schiff base formation .

6-Methylamino-2,5-dimethyl-2-hexene

  • Structure: A shorter-chain compound (hexene backbone) with methyl groups at positions 2 and 5 and a methylamino group at position 6.
  • Properties: The conjugated diene system (if present) could enhance stability or participate in cycloaddition reactions.
  • Applications : Possible use in synthesizing heterocycles or as a ligand in coordination chemistry .

Comparative Data Table

Property This compound N,6-Dimethylhept-6-en-2-amine 6-Methylheptan-2-amine 6-Methylamino-2,5-dimethyl-2-hexene
Molecular Formula C₈H₁₅N C₉H₁₇N C₈H₁₉N C₈H₁₇N
Amine Type Tertiary Tertiary (N-methyl) Primary Secondary
Double Bond Position C6-C7 C6-C7 None C2-C3 (hexene backbone)
Molar Mass (g/mol) ~125 (estimated) ~139 (estimated) 129.24 ~125 (estimated)
Key Reactivity Alkene addition, amine alkylation Reduced nucleophilicity, steric hindrance High nucleophilicity, hydrogen bonding Conjugated diene reactivity
Potential Applications Polymer chemistry, drug intermediates Specialty organic synthesis Amide synthesis, catalysis Heterocycle synthesis

Research Findings and Implications

  • Steric Effects : Tertiary amines like this compound and N,6-Dimethylhept-6-en-2-amine exhibit lower basicity and solubility than primary amines (e.g., 6-Methylheptan-2-amine) due to hindered solvation .
  • Unsaturation Impact : The double bond in this compound lowers its boiling point compared to saturated analogs but enhances reactivity in cycloaddition or polymerization reactions .
  • Synthetic Utility : Saturated amines (e.g., 6-Methylheptan-2-amine) are preferred for stable intermediates, while unsaturated variants serve in dynamic reactions requiring functional group transformations .

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